1-Ethyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a type of isoquinoline alkaloid. Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular formula of this compound is C11H15N . Its average mass is 161.243 Da and its monoisotopic mass is 161.120453 Da .Chemical Reactions Analysis
The chemical reactions of 1,2,3,4-tetrahydroisoquinolines are complex and diverse. For instance, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .Scientific Research Applications
Antibiotic Properties
A study on Janibacter limosus revealed the discovery of helquinoline, a tetrahydroquinoline derivative, exhibiting significant biological activity against bacteria and fungi. This compound, related to 1,2,3,4-tetrahydroisoquinolines, demonstrates the potential of these derivatives in antibiotic development (Asolkar et al., 2004).
Synthesis Techniques
Research on the synthesis of 1,2,3,4-tetrahydroisoquinolines has been extensive. An improved synthesis method for 2-(m-methoxyphenyl)ethylamine, a compound related to tetrahydroisoquinolines, was reported, highlighting advancements in synthetic chemistry for these compounds (Kashdan et al., 1982).
Pharmacological Potential
1-Ethyl-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their dopamine agonist properties, indicating their potential in pharmacological applications. For instance, the N-methyl derivative displayed significant potency, suggesting the relevance of these compounds in medicinal chemistry (Jacob et al., 1981).
Chemical Reactions and Derivatives
The reaction of 1-alkyldihydroisoquinolines with benzyne provides an unexpected entry to dibenzindolizines. This reaction, involving 1-ethyl-3,4-dihydroisoquinolines, showcases the chemical versatility of tetrahydroisoquinoline derivatives (Atanes et al., 1987).
Enzymatic Resolution
The enantiomers of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids have been prepared via enzymatic resolution, demonstrating the importance of these compounds in stereochemistry and enantioselective synthesis (Sánchez et al., 2001).
Novel Synthetic Strategies
Recent research has focused on novel catalytic strategies for synthesizing C1-chiral tetrahydroisoquinolines, a key scaffold in natural products. These strategies extend beyond traditional synthesis methods, emphasizing the evolving nature of tetrahydroisoquinoline chemistry (Liu et al., 2015).
Anticancer Properties
Substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their potential as anticancer agents. This research underscores the therapeutic potential of tetrahydroisoquinoline derivatives in oncology (Redda et al., 2010).
Mechanism of Action
Target of Action
1-Ethyl-1,2,3,4-tetrahydroisoquinoline (1-Ethyl-THIQ) is a derivative of tetrahydroisoquinolines (THIQs), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, including binding to active sites, allosteric modulation, and influencing signal transduction pathways . The specific interactions and resulting changes would depend on the particular target and the structural characteristics of the 1-Ethyl-THIQ molecule.
Biochemical Pathways
1-Ethyl-THIQ likely affects multiple biochemical pathways due to its structural similarity to THIQs. THIQs are known to influence various biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism . The downstream effects of these interactions can include changes in cellular function, modulation of immune responses, and alterations in neuronal activity .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how a compound is absorbed and distributed within the body, how it is metabolized by enzymes, and how it is ultimately excreted .
Result of Action
The molecular and cellular effects of 1-Ethyl-THIQ’s action would depend on its specific targets and mode of action. Given the diverse biological activities of THIQs, the effects could potentially include modulation of cellular signaling, alteration of enzyme activity, and changes in cellular function
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . Additionally, the physiological environment within the body, including factors such as the presence of binding proteins, the characteristics of the cellular membrane, and the activity of metabolic enzymes, can also influence the action and efficacy of a compound .
Safety and Hazards
Future Directions
The future directions of research on 1,2,3,4-tetrahydroisoquinolines are promising. There is considerable interest in organic and medicinal chemistry toward the synthesis of various biologically important nitrogen heterocycles . The development of new and environmentally friendly methods for the synthesis of THIQ derivatives is on the rise .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1,2,3,4-tetrahydroisoquinoline is a secondary amine with weakly basic properties and forms salts with strong acids . It can interact with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its diverse biological activities .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-ethyl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h3-6,11-12H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWVZWUSBKDYPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2CCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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